Methylcardol triene

α-Glucosidase Diabetes Antiviral

Methylcardol triene (2-methylcardol triene; 2-methyl-5-[(8Z,11Z)-pentadeca-8,11,14-trien-1-yl]benzene-1,3-diol; CAS 50423-15-9) is a phenolic lipid of the alkylresorcinol class, isolated from cashew nut shell liquid (CNSL). It consists of a 1,3-dihydroxybenzene core substituted with a methyl group at C2 and a C15 triunsaturated alkyl chain at C5, with characteristic double bonds at positions 8, 11, and This compound exhibits moderate α-glucosidase inhibitory activity (IC50 = 39.6 µM) and demonstrates schistosomicidal effects against Schistosoma mansoni adult worms in vitro.

Molecular Formula C22H32O2
Molecular Weight 328.5 g/mol
CAS No. 50423-15-9
Cat. No. B1656104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylcardol triene
CAS50423-15-9
Molecular FormulaC22H32O2
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1O)CCCCCCCC=CCC=CCC=C)O
InChIInChI=1S/C22H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19(2)22(24)18-20/h3,5-6,8-9,17-18,23-24H,1,4,7,10-16H2,2H3/b6-5-,9-8-
InChIKeyUKMBKJYRCZVQFL-AFJQJTPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methylcardol Triene (CAS 50423-15-9): Cashew-Derived Phenolic Lipid with α-Glucosidase Inhibition and Schistosomicidal Activity


Methylcardol triene (2-methylcardol triene; 2-methyl-5-[(8Z,11Z)-pentadeca-8,11,14-trien-1-yl]benzene-1,3-diol; CAS 50423-15-9) is a phenolic lipid of the alkylresorcinol class, isolated from cashew nut shell liquid (CNSL). It consists of a 1,3-dihydroxybenzene core substituted with a methyl group at C2 and a C15 triunsaturated alkyl chain at C5, with characteristic double bonds at positions 8, 11, and 14. This compound exhibits moderate α-glucosidase inhibitory activity (IC50 = 39.6 µM) and demonstrates schistosomicidal effects against Schistosoma mansoni adult worms in vitro .

Why Methylcardol Triene Cannot Be Replaced by Generic Cardols or Anacardic Acids: Structure-Activity Differentiation in CNSL Phenolics


Cashew nut shell liquid (CNSL) contains a complex mixture of phenolic lipids including anacardic acids, cardanols, cardols, and methylcardols. However, minor structural variations—such as the presence of a methyl group at C2, the number of double bonds in the aliphatic side chain, and the geometric configuration of these unsaturations—profoundly alter biological activity, potency, and selectivity. For example, 2-methylcardol diene exhibits an LC50 of 14.5 µM against S. mansoni adult worms, whereas the triene analog requires concentrations ≥100 µM for complete killing, underscoring that the degree of unsaturation directly influences antiparasitic efficacy. Similarly, methylation at C2 modulates antiplasmodial and α-glucosidase activities relative to unmethylated cardols. Consequently, substituting methylcardol triene with another CNSL component without empirical validation may yield irreproducible results or false negatives [1].

Quantitative Differentiation Evidence for Methylcardol Triene (CAS 50423-15-9) Relative to Key Comparators


α-Glucosidase Inhibitory Potency of Methylcardol Triene Relative to the Clinical Drug Acarbose

Methylcardol triene inhibits α-glucosidase with an IC50 of 39.6 µM, as reported by multiple commercial suppliers . In comparison, the clinically approved α-glucosidase inhibitor acarbose exhibits an IC50 of 11 nM (0.011 µM) under similar in vitro assay conditions . This represents an approximately 3,600-fold difference in potency. While acarbose remains the reference standard for potency, methylcardol triene offers a structurally distinct natural product scaffold for investigating alternative binding modes or developing novel α-glucosidase inhibitors with different selectivity profiles.

α-Glucosidase Diabetes Antiviral

Schistosomicidal Activity of Methylcardol Triene Compared to Its Diene Analog

Methylcardol triene (compound 6) eliminates 100% of adult Schistosoma mansoni worms in vitro after 24 h exposure at concentrations of 100 and 200 µM . In a comparative study, the diene analog 2-methylcardol diene (compound 7) exhibited an LC50 value of 14.5 µM against the same parasite, indicating substantially higher potency [1]. The selectivity index (SI) for 2-methylcardol diene was 21.2, whereas the triene analog did not meet the criteria for LC50 determination in the same assay system.

Schistosomicidal Antiparasitic Schistosoma mansoni

Antiplasmodial Activity of Methylcardol Triene Relative to Cardol Triene

In a head-to-head evaluation, methylcardol triene and cardol triene were tested for antiplasmodial activity against the chloroquine-sensitive Plasmodium falciparum D6 strain. Methylcardol triene exhibited an IC50 of 5.39 µM, while cardol triene showed an IC50 of 5.69 µM [1]. The two compounds are nearly equipotent, with methylcardol triene being marginally more active (1.06-fold).

Antiplasmodial Malaria Plasmodium falciparum

Impact of C2 Methylation on α-Glucosidase vs. Tyrosinase Selectivity Profile

While methylcardol triene inhibits α-glucosidase with an IC50 of 39.6 µM, its unmethylated counterpart cardol triene is a potent irreversible competitive inhibitor of mushroom tyrosinase, with an IC50 of 22.5 µM (or 8.0 µM in kinetic studies) [1]. No comparable tyrosinase inhibition data have been reported for methylcardol triene, suggesting that the C2 methyl group may reduce affinity for tyrosinase while retaining α-glucosidase activity. This differential selectivity highlights how a single methyl substitution can redirect a natural product's target engagement profile.

Tyrosinase Selectivity Enzyme Inhibition

Primary Research and Industrial Applications for Methylcardol Triene (CAS 50423-15-9)


α-Glucosidase Inhibitor Development for Diabetes and Antiviral Research

Methylcardol triene (IC50 = 39.6 µM) serves as a structurally distinct natural product scaffold for α-glucosidase inhibition studies. While less potent than acarbose, its phenolic lipid structure offers a unique chemotype for structure-activity relationship (SAR) exploration aimed at developing novel inhibitors with improved selectivity or alternative binding mechanisms . Its moderate potency makes it suitable as a tool compound for validating α-glucosidase-dependent assays in metabolic disease and viral entry research.

Schistosomiasis Drug Discovery and Antiparasitic Screening

Methylcardol triene demonstrates 100% lethality against S. mansoni adult worms at 100–200 µM after 24 h . Although the diene analog is more potent (LC50 14.5 µM), the triene's activity provides a useful benchmark for evaluating the influence of alkyl chain unsaturation on antiparasitic efficacy. It can be employed in secondary screening panels to assess structure-activity trends among CNSL-derived alkyl-phenols [1].

Antimalarial Lead Optimization

With an antiplasmodial IC50 of 5.39 µM against P. falciparum D6, methylcardol triene is equipotent to cardol triene (5.69 µM) [2]. This near-equivalence indicates that C2 methylation does not compromise activity, allowing medicinal chemists to incorporate the methyl group to modulate physicochemical properties (e.g., logP, solubility) without sacrificing potency. It serves as a viable starting point for developing alkyl-phenol antimalarials.

Benzoxazine Polymer Precursor Synthesis

Methylcardol triene has been utilized as a starting material for the synthesis of mono- and bis-benzoxazines via Mannich condensation reactions [3]. These benzoxazines are high-performance thermosetting resins with applications in aerospace, electronics, and coatings. The renewable CNSL origin of methylcardol triene aligns with sustainable polymer development initiatives.

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